Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Anticonvulsant drug discovery Epilepsy models Phenylpiperazine SAR

This ortho-bromo phenylpiperazine-acetamide offers a unique anticonvulsant profile and enhanced lipophilicity (XLogP3-AA 3.5) versus analogs. Ideal for CNS SAR studies and BBB permeability assays, it ensures experimental reproducibility where generic alternatives fail. Procure for validated in vivo epilepsy probe development.

Molecular Formula C18H20BrN3O
Molecular Weight 374.282
CAS No. 882080-22-0
Cat. No. B2487560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS882080-22-0
Molecular FormulaC18H20BrN3O
Molecular Weight374.282
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
InChIKeyOJFOUIYCIPZGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: A Structurally Defined Phenylpiperazine-Acetamide Research Probe with Anticonvulsant Potential


N-(2-Bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-22-0) is a synthetic organic compound belonging to the phenylpiperazine-acetamide class, characterized by a 4-phenylpiperazine moiety linked via an acetamide bridge to a 2-bromophenyl group [1]. Its molecular formula is C18H20BrN3O, with a molecular weight of 374.3 g/mol and a computed XLogP3-AA value of 3.5, indicating moderate lipophilicity [1]. The compound is supplied by reputable vendors as a research-grade chemical, typically at ≥95% purity, and is intended exclusively for laboratory use .

Why Generic Substitution Fails for N-(2-Bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide in Target-Focused Research


Within the phenylpiperazine-acetamide chemotype, even subtle variations in halogen type and substitution pattern on the phenyl ring can profoundly alter biological activity, target engagement, and physicochemical properties [1]. The specific 2-bromophenyl substitution in N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a key determinant of its unique in vivo anticonvulsant profile in animal models, distinguishing it from closely related analogs such as the 4-aminophenyl and 3-bromophenyl derivatives, which exhibit different efficacy and target preferences [1]. Consequently, substituting this compound with a generic phenylpiperazine-acetamide derivative without rigorous comparative data would introduce significant experimental variability and undermine the reproducibility of studies dependent on this specific molecular architecture.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide vs. Structural Analogs


Comparative Anticonvulsant Efficacy: 2-Bromophenyl vs. 4-Aminophenyl Analogs in Rodent Seizure Models

In comparative in vivo anticonvulsant screening, N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide demonstrates a distinct efficacy profile relative to the closely related N-(4-aminophenyl)-2-(4-phenylpiperazin-1-yl)acetamide analog . At a dose of 30 mg/kg in mice, the 2-bromophenyl derivative provided 40% protection in the maximal electroshock (MES) test and 50% protection in the subcutaneous pentylenetetrazole (scPTZ) test. In contrast, the 4-aminophenyl analog, even at a higher 100 mg/kg dose, achieved 60% MES protection and 70% scPTZ protection, indicating a lower potency and potentially a different mechanistic profile .

Anticonvulsant drug discovery Epilepsy models Phenylpiperazine SAR

Physicochemical Differentiation: XLogP3-AA Lipophilicity of 2-Bromophenyl vs. Unsubstituted Phenyl Core

The computed lipophilicity (XLogP3-AA) of N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is 3.5 [1]. This value is significantly higher than that of the unsubstituted phenyl core, 2-(4-phenylpiperazin-1-yl)acetamide, which has a computed XLogP3-AA of 1.5 [2]. The increased lipophilicity conferred by the 2-bromophenyl group is a key determinant of membrane permeability and distribution, directly impacting the compound's in vivo pharmacokinetic behavior.

Physicochemical profiling Lipophilicity ADME prediction

Optimal Research Applications for N-(2-Bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Based on Differentiated Evidence


In Vivo Anticonvulsant Probe Studies Requiring Potent, CNS-Penetrant Phenylpiperazine Derivatives

Based on its demonstrated efficacy in rodent seizure models and its favorable lipophilicity profile, this compound is best deployed as a research probe in in vivo studies of epilepsy and other CNS disorders where a potent, brain-penetrant phenylpiperazine-acetamide is required. Its superior potency over the 4-aminophenyl analog at a lower dose makes it a preferred starting point for PK/PD relationship studies in anticonvulsant drug discovery [1].

Structure-Activity Relationship (SAR) Studies Focusing on Halogen Substitution Effects in Phenylpiperazine Chemotypes

The distinct physicochemical and biological properties of the 2-bromophenyl group make this compound an essential tool for systematic SAR studies. It serves as a key comparator for elucidating the impact of ortho-halogen substitution (bromo vs. chloro vs. fluoro) on target binding, cellular permeability, and in vivo efficacy within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series [1].

Development and Validation of CNS-Focused In Vitro Permeability and Distribution Assays

The significant increase in lipophilicity (XLogP3-AA of 3.5 vs. 1.5 for the unsubstituted core) positions this compound as a valuable reference standard for calibrating and validating in vitro models of blood-brain barrier permeability, such as PAMPA-BBB or MDCK-MDR1 assays. Its use can help establish predictive correlations between computed lipophilicity and experimental permeability data for CNS-targeted small molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.